molecular formula C12H21NO2 B258721 N-cycloheptyltetrahydro-2-furancarboxamide

N-cycloheptyltetrahydro-2-furancarboxamide

Cat. No. B258721
M. Wt: 211.3 g/mol
InChI Key: ZGUYRRJIPUWQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyltetrahydro-2-furancarboxamide, also known as CFT or WIN 35,065-2, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-cycloheptyltetrahydro-2-furancarboxamide works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation pathways in the brain. By blocking the reuptake of dopamine, N-cycloheptyltetrahydro-2-furancarboxamide increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cycloheptyltetrahydro-2-furancarboxamide are similar to those of other dopamine reuptake inhibitors. N-cycloheptyltetrahydro-2-furancarboxamide increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure. It also increases heart rate and blood pressure, and can cause hyperthermia at high doses.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyltetrahydro-2-furancarboxamide in lab experiments is that it is a highly selective dopamine reuptake inhibitor, meaning that it specifically targets dopamine transporters and does not affect other neurotransmitters. This makes it a useful tool for studying the role of dopamine in reward pathways and addiction. However, one limitation of using N-cycloheptyltetrahydro-2-furancarboxamide is that it has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to study the long-term effects of N-cycloheptyltetrahydro-2-furancarboxamide on behavior and physiology.

Future Directions

There are several future directions for research on N-cycloheptyltetrahydro-2-furancarboxamide. One area of interest is the development of new dopamine reuptake inhibitors with improved pharmacokinetic properties, such as longer half-lives and increased selectivity. Another area of interest is the use of N-cycloheptyltetrahydro-2-furancarboxamide in combination with other drugs for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the long-term effects of N-cycloheptyltetrahydro-2-furancarboxamide on behavior and physiology.

Synthesis Methods

The synthesis of N-cycloheptyltetrahydro-2-furancarboxamide involves the reaction of 2-carbomethoxytropinone with cycloheptylamine in the presence of sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound, N-cycloheptyltetrahydro-2-furancarboxamide. This synthesis method has been well-established and has been used in numerous studies to produce N-cycloheptyltetrahydro-2-furancarboxamide for research purposes.

Scientific Research Applications

N-cycloheptyltetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. N-cycloheptyltetrahydro-2-furancarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

Product Name

N-cycloheptyltetrahydro-2-furancarboxamide

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

N-cycloheptyloxolane-2-carboxamide

InChI

InChI=1S/C12H21NO2/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h10-11H,1-9H2,(H,13,14)

InChI Key

ZGUYRRJIPUWQFX-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2CCCO2

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCO2

Origin of Product

United States

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